Cas no 91216-38-5 (7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione)

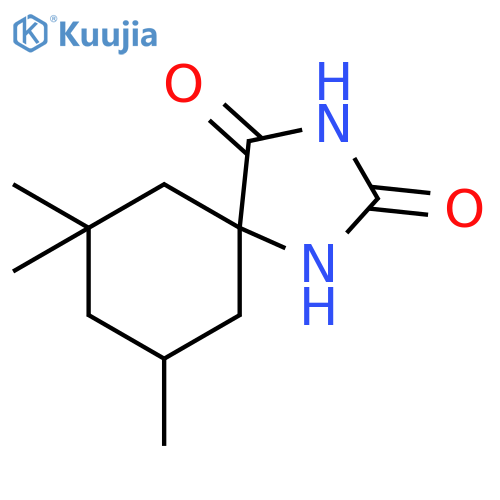

91216-38-5 structure

商品名:7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione

7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 7,7,9-TRIMETHYL-1,3-DIAZA-SPIRO[4.5]DECANE-2,4-DIONE

- (5R,9R)-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

- 7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione

- DTXSID90392209

- SR-01000037478-1

- AKOS008966850

- 91216-38-5

- EN300-04498

- CS-0219622

- HMS1724P22

- WAY-629148

- DB-359695

- G21712

- Z56867247

- SCHEMBL13963621

- SR-01000037478

- 7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione

-

- インチ: InChI=1S/C11H18N2O2/c1-7-4-10(2,3)6-11(5-7)8(14)12-9(15)13-11/h7H,4-6H2,1-3H3,(H2,12,13,14,15)

- InChIKey: WEMSWZNPULDTJM-UHFFFAOYSA-N

- ほほえんだ: CC1CC(CC2(C1)C(=O)NC(=O)N2)(C)C

計算された属性

- せいみつぶんしりょう: 210.136827821g/mol

- どういたいしつりょう: 210.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 0

- 複雑さ: 325

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 58.2Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A522617-50mg |

7,7,9-Trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

91216-38-5 | 97% | 50mg |

$83.0 | 2023-09-02 | |

| TRC | B588573-25mg |

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

91216-38-5 | 25mg |

$ 50.00 | 2022-06-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T876418-25mg |

7,7,9-Trimethyl-1,3-diaza-spiro[4.5]decane-2,4-dione |

91216-38-5 | 95% | 25mg |

¥498.60 | 2022-08-31 | |

| Aaron | AR019IGH-50mg |

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

91216-38-5 | 95% | 50mg |

$98.00 | 2025-02-14 | |

| 1PlusChem | 1P019I85-10g |

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

91216-38-5 | 95% | 10g |

$1726.00 | 2024-04-20 | |

| Aaron | AR019IGH-1g |

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

91216-38-5 | 95% | 1g |

$457.00 | 2025-02-14 | |

| 1PlusChem | 1P019I85-1g |

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

91216-38-5 | 95% | 1g |

$450.00 | 2024-04-20 | |

| Aaron | AR019IGH-10g |

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

91216-38-5 | 95% | 10g |

$1876.00 | 2024-07-18 | |

| 1PlusChem | 1P019I85-2.5g |

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

91216-38-5 | 95% | 2.5g |

$821.00 | 2024-04-20 | |

| TRC | B588573-250mg |

7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione |

91216-38-5 | 250mg |

$ 275.00 | 2022-06-07 |

7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

91216-38-5 (7,7,9-trimethyl-1,3-diazaspiro4.5decane-2,4-dione) 関連製品

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量